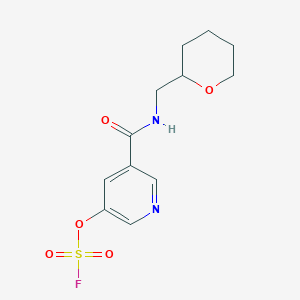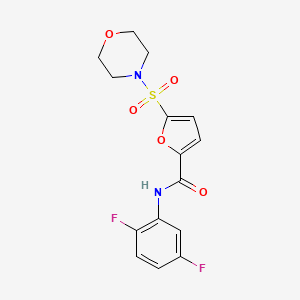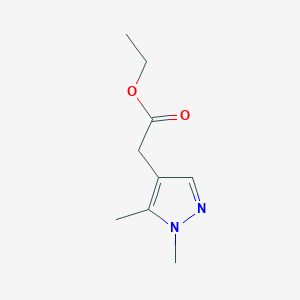![molecular formula C7H11N5O B2896605 N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide CAS No. 2305474-28-4](/img/structure/B2896605.png)
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been investigated as a potential treatment for drug addiction, anxiety, depression, and schizophrenia.
Mecanismo De Acción
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G-protein-coupled receptor family. The mGluR5 receptor is predominantly expressed in the central nervous system and is involved in several physiological processes, including synaptic plasticity, learning, and memory. This compound binds to the mGluR5 receptor and prevents its activation by glutamate, which is a major excitatory neurotransmitter in the brain. This results in the inhibition of downstream signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been demonstrated to reduce neuronal damage and inflammation in the brain, improve cognitive function, and reduce drug-seeking behavior in addiction models. Additionally, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in several physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of neuronal activity. Additionally, this compound has been extensively characterized in animal models, which provides a wealth of information for researchers. However, there are also limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For the study of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide include the development of more selective antagonists, further investigation into its therapeutic applications, and the development of novel drug delivery systems.
Métodos De Síntesis
The synthesis of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide involves the reaction of 1-methyl-5-(prop-2-yn-1-yl)-1H-tetrazole with ethyl bromoacetate in the presence of a palladium catalyst. This reaction results in the formation of this compound. The synthesis process is relatively straightforward and has been optimized to produce high yields of this compound.
Propiedades
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-4-6(13)8-5(2)7-9-10-11-12(7)3/h4-5H,1H2,2-3H3,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJQMLGLWRLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)
![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)

![1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2896539.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2896543.png)
![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
